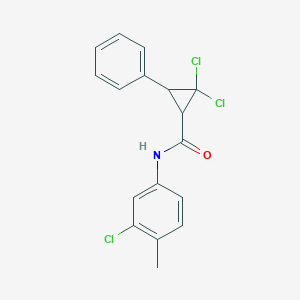
2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide, also known as DCDP, is a synthetic compound that belongs to the class of cyclopropane carboxamides. It is a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
作用机制
2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide is a potent inhibitor of the protein kinase CK2, which is a serine/threonine kinase that is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. 2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis by activating caspases. 2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, 2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide has several advantages and limitations for lab experiments. One of the advantages is that it is a potent and specific inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one of the limitations is that 2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide has low solubility in water, which can make it difficult to use in certain assays. Furthermore, 2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide has not been extensively studied in vivo, which limits its potential therapeutic applications.
未来方向
There are several future directions for the study of 2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide. One direction is to further investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more potent and specific inhibitors of CK2 based on the structure of 2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide. Furthermore, future studies should focus on the in vivo efficacy and safety of 2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide in animal models. Finally, the development of more efficient synthesis methods for 2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide could facilitate its use in various research applications.
合成方法
2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide can be synthesized using a multi-step process starting from 3-chloro-4-methylphenol. The first step involves the conversion of 3-chloro-4-methylphenol to 3-chloro-4-methylphenylacetic acid, which is then converted to 3-chloro-4-methylphenylacetyl chloride. The next step involves the reaction of 3-chloro-4-methylphenylacetyl chloride with phenylcyclopropanecarboxamide in the presence of a base to yield 2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide.
科学研究应用
2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. 2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
产品名称 |
2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropanecarboxamide |
|---|---|
分子式 |
C17H14Cl3NO |
分子量 |
354.7 g/mol |
IUPAC 名称 |
2,2-dichloro-N-(3-chloro-4-methylphenyl)-3-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C17H14Cl3NO/c1-10-7-8-12(9-13(10)18)21-16(22)15-14(17(15,19)20)11-5-3-2-4-6-11/h2-9,14-15H,1H3,(H,21,22) |
InChI 键 |
YLTOZTQZBJEWDM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C(C2(Cl)Cl)C3=CC=CC=C3)Cl |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)C2C(C2(Cl)Cl)C3=CC=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-cyclohexyl-2-[(2-fluorophenyl)imino]-5-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-4-one](/img/structure/B298233.png)
![{3-[(Z)-{(2Z)-3-cyclohexyl-2-[(2-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-1H-indol-1-yl}acetic acid](/img/structure/B298234.png)
![(2Z,5Z)-3-cyclopropyl-5-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylidene)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B298235.png)
![2-(3-{[3-cyclopropyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B298236.png)
![5-({1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B298238.png)
![ethyl (2Z)-2-[(2-methoxynaphthalen-1-yl)methylidene]-7-methyl-5-(naphthalen-1-yl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298239.png)
![ethyl (2Z)-2-(2,4-dihydroxybenzylidene)-7-methyl-5-(naphthalen-1-yl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298240.png)
![3-Chloro-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde thiosemicarbazone](/img/structure/B298245.png)
![Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate](/img/structure/B298246.png)
![ethyl 4-[N-(4-chlorobenzyl)-N-(phenylsulfonyl)glycyl]piperazine-1-carboxylate](/img/structure/B298247.png)
![ethyl 5-(2,4-dimethoxyphenyl)-2-[(1,2-dimethyl-1H-indol-3-yl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298249.png)
![ethyl 2-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B298251.png)
![4-chloro-N-cyclohexyl-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B298252.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-cyclohexylbenzenesulfonamide](/img/structure/B298253.png)